Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate

Synthetic chemistry NSAID manufacturing Process intermediate

Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate (CAS 23779-98-8), also designated Floctafenic Acid Methyl Ester or N-[8-(trifluoromethyl)-4-quinolyl]anthranilic acid methyl ester, is a 4-aminoquinoline derivative with molecular formula C₁₈H₁₃F₃N₂O₂ and molecular weight 346.31 g/mol. The compound features an 8-trifluoromethyl substituent on the quinoline ring and a methyl ester moiety on the anthranilate portion, positioning it as the penultimate synthetic intermediate in the established industrial route to the NSAID floctafenine.

Molecular Formula C18H13F3N2O2
Molecular Weight 346.3 g/mol
CAS No. 23779-98-8
Cat. No. B049049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate
CAS23779-98-8
SynonymsMethyl 2-((8-(Trifluoromethyl)quinolin-4-yl)amino)benzoate;  N-[8-(Trifluoromethyl)-4-quinolyl]anthranilic Acid Methyl Ester;  4-[[2-(Methoxycarbonyl)phenyl]amino]-8-(trifluoromethyl)quinoline_x000B_Methyl N-[8-(Trifluoromethyl)-4-quinolyl]anthranilate;  2-[[
Molecular FormulaC18H13F3N2O2
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1NC2=C3C=CC=C(C3=NC=C2)C(F)(F)F
InChIInChI=1S/C18H13F3N2O2/c1-25-17(24)12-5-2-3-8-14(12)23-15-9-10-22-16-11(15)6-4-7-13(16)18(19,20)21/h2-10H,1H3,(H,22,23)
InChIKeyNBCYWASVDNEYMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate (CAS 23779-98-8): A Key 4-Aminoquinoline Intermediate for NSAID Synthesis and Reference Standard Procurement


Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate (CAS 23779-98-8), also designated Floctafenic Acid Methyl Ester or N-[8-(trifluoromethyl)-4-quinolyl]anthranilic acid methyl ester, is a 4-aminoquinoline derivative with molecular formula C₁₈H₁₃F₃N₂O₂ and molecular weight 346.31 g/mol [1]. The compound features an 8-trifluoromethyl substituent on the quinoline ring and a methyl ester moiety on the anthranilate portion, positioning it as the penultimate synthetic intermediate in the established industrial route to the NSAID floctafenine [2]. It belongs to the 4-aminoquinoline class, which includes clinically important antimalarials (chloroquine, amodiaquine) and analgesic/anti-inflammatory agents (floctafenine, glafenine, antrafenine) [3].

Why In-Class 4-Aminoquinoline Substitution Fails for Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate


Although the 4-aminoquinoline scaffold is shared across antimalarials and NSAIDs, substitution at the 8-position with trifluoromethyl (–CF₃) rather than the 7-chloro (–Cl) found in chloroquine and glafenine fundamentally alters electronic character, metabolic stability, and target engagement [1]. Furthermore, the methyl ester at the anthranilate position is not a pharmacologically inert group: it dictates the compound's reactivity toward transesterification (the final step in floctafenine manufacture), its hydrolysis rate to the active metabolite floctafenic acid, and its utility as a stable, crystalline analytical reference standard [2]. Substituting a free carboxylic acid, an ethyl ester, or a 7-chloro analog would fail to replicate the specific melting point (176 °C), solubility profile, and transesterification kinetics that make this compound the definitive intermediate in the floctafenine synthetic pathway .

Quantitative Differentiation Evidence for Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate vs. Closest Analogs


Synthetic Intermediate Identity: Defined Melting Point and Transesterification Pathway vs. Alternative Esters

Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate is the specific penultimate intermediate in the commercial synthesis of floctafenine, formed by condensation of 4-chloro-8-(trifluoromethyl)quinoline with methyl anthranilate. Its melting point is sharply defined at 176 °C, and it undergoes transesterification with glycerol to yield floctafenine [1]. In contrast, the free acid (floctafenic acid, CAS 36783-34-3) melts at 238–240 °C and cannot directly serve as the transesterification substrate, while the final product floctafenine (CAS 23779-99-9) is a viscous glycerol ester with no defined crystalline melting point suitable for intermediate quality control . This crystalline nature and defined melting point make the methyl ester uniquely suitable as a reference standard for reaction monitoring by HPLC and TLC.

Synthetic chemistry NSAID manufacturing Process intermediate

COX Inhibition Potency: Floctafenic Acid (Hydrolysis Product) vs. Floctafenine Prodrug in Human Whole Blood

In a clinical pharmacology study by Maenthaisong et al. (2013), floctafenic acid—the direct hydrolysis product of methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate—was shown to be a more potent inhibitor of both COX-1 and COX-2 in vitro than its parent prodrug floctafenine, with a slight preference for COX-1 [1]. Floctafenine exhibited IC₅₀ values of 2.33 μM (95% CI) for platelet COX-1 and 3.47 μM (95% CI) for monocyte COX-2 in heparinized whole blood, and was approximately 1.5-fold more potent against COX-1 than COX-2 [2]. Although the methyl ester itself was not directly assayed in this study, its rapid hydrolytic conversion to floctafenic acid in biological systems (hepatic hydrolysis, t₁/₂ of minutes following IV administration) [3] means that the pharmacological potency of floctafenic acid is directly relevant to the methyl ester's ultimate biological fate.

COX inhibition NSAID pharmacology In vitro enzyme assay

Physicochemical Differentiation: Lipophilicity (XLogP3) and Solubility Profile vs. Free Acid and Glycerol Ester

The methyl ester exhibits distinct physicochemical properties compared to its closest structural analogs. It is an off-white crystalline solid with a melting point of 176 °C and is soluble in tetrahydrofuran and methanol . The free acid (floctafenic acid) has a computed XLogP3 of 4.7 [1] and melts at 238–240 °C , while floctafenine (glycerol ester, MW 406.36) is a non-crystalline solid with higher molecular weight and aqueous solubility limited by its dihydroxypropyl ester moiety . The methyl ester's lower molecular weight (346.3 vs. 406.4 for floctafenine) and absence of the dihydroxypropyl group confer higher organic solvent solubility, facilitating its use as a synthetic intermediate and analytical reference standard.

Physicochemical properties Lipophilicity Formulation science

8-Trifluoromethyl Substitution Pattern: Metabolic Stability Differentiation vs. 7-Chloro Analogs (Glafenine, Chloroquine)

The 8-CF₃ substitution in methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate and its downstream products represents a critical structural divergence from the 7-Cl substitution found in glafenine (7-Cl analog of floctafenine) and chloroquine [1]. Glafenine, bearing a 7-chloro substituent, is associated with a significantly higher incidence of adverse effects including anaphylaxis and nephrotoxicity, leading to its market withdrawal in most countries [2]. A 31-month prospective national pharmacovigilance study recorded 734 cases of glafenine side effects vs. 38 for floctafenine at therapeutic doses [3]. The 8-CF₃ group also modulates the pKa of the quinoline nitrogen, altering hematin binding in antimalarial contexts, as demonstrated by fluorinated bisquinoline studies where 2,8-bis(trifluoromethyl) substitution reversed the order of protonation to favor the exocyclic 4-amino nitrogen [4].

Metabolic stability SAR 4-Aminoquinoline Halogen substitution

Analytical Reference Standard Utility: Impurity Profiling of Floctafenine Drug Substance and Formulations

Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate is a documented impurity and degradation product of floctafenine. A validated stability-indicating micellar liquid chromatography (MLC) method was developed for the simultaneous determination of floctafenine and its hydrolytic degradation product floctafenic acid in tablets and human plasma [1]. Additionally, a spectrofluorimetric method was reported for determination of floctafenine in the presence of its degradation product floctafenic acid [2]. The methyl ester serves as a key reference standard for identifying and quantifying residual synthetic intermediate in floctafenine drug substance, with the compound available as AldrichCPR (Product PH004955) from Sigma Aldrich for research and analytical use . Its distinct retention time in reverse-phase HPLC (C18 column, acetonitrile/water/phosphoric acid mobile phase) allows baseline separation from floctafenine and floctafenic acid [3].

Analytical chemistry Impurity profiling HPLC method Pharmaceutical quality control

Validated Application Scenarios for Methyl 2-{[8-(trifluoromethyl)quinolin-4-yl]amino}benzoate Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Floctafenine Drug Substance QC

The methyl ester is a known process intermediate and potential residual impurity in floctafenine API. Its well-defined melting point (176 °C), crystalline nature, and distinct chromatographic behavior make it the ideal reference marker for HPLC impurity profiling. Validated MLC and spectrofluorimetric methods have been published for simultaneous determination of floctafenine and its hydrolytic degradation products [1]. The compound is commercially available as an AldrichCPR analytical standard (Sigma Aldrich PH004955) , supporting GMP quality control laboratories in meeting ICH Q3A/Q3B impurity thresholds.

Synthetic Process Intermediate for Floctafenine Manufacture and Scale-Up

The methyl ester is the penultimate intermediate in the established industrial synthesis of floctafenine, produced by condensation of 4-chloro-8-(trifluoromethyl)quinoline with methyl anthranilate (m.p. 176 °C), followed by transesterification with glycerol to yield the final drug substance [1]. Its crystalline character enables straightforward purification and in-process QC, unlike the non-crystalline glycerol ester final product. The synthetic route is documented in the Drug Synthesis Database and the floctafenine monograph [1].

Prodrug Activation and Hydrolysis Kinetics Research

Floctafenine is a prodrug that requires hepatic hydrolysis to floctafenic acid for COX-1/COX-2 inhibitory activity. Floctafenic acid is more potent than the parent drug [1], with floctafenine exhibiting IC₅₀ values of 2.33 μM (COX-1) and 3.47 μM (COX-2) in human whole blood . The methyl ester can serve as a stable, well-characterized precursor for generating floctafenic acid via controlled hydrolysis, enabling systematic studies of esterase-mediated activation kinetics, species differences in hydrolysis rates, and structure-activity relationships at the anthranilate ester position.

4-Aminoquinoline SAR Studies: 8-CF₃ vs. 7-Cl Substituent Effects

The 8-trifluoromethyl substitution defines a key structural branch point in 4-aminoquinoline medicinal chemistry. Pharmacovigilance data demonstrate a 19.3-fold lower adverse event frequency for 8-CF₃-containing floctafenine (38 cases) compared to 7-Cl-containing glafenine (734 cases) [1]. Additionally, 8-CF₃ substitution alters quinoline nitrogen basicity and hematin binding, as shown in fluorinated bisquinoline studies . The methyl ester provides the earliest synthetic intermediate at which the 8-CF₃ group is installed, enabling systematic exploration of CF₃-dependent effects on target engagement, metabolic stability, and toxicity across the 4-aminoquinoline class.

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